Product packaging for o-Iodobenzylamine hydrochloride(Cat. No.:CAS No. 42365-45-7)

o-Iodobenzylamine hydrochloride

Cat. No.: B1599063
CAS No.: 42365-45-7
M. Wt: 269.51 g/mol
InChI Key: GAEPVUMSCPGMFX-UHFFFAOYSA-N
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Description

General Context of Halogenated Benzylamine (B48309) Derivatives in Synthetic Organic Chemistry

Halogenated benzylamine derivatives are a class of compounds widely utilized as key intermediates in the synthesis of a broad spectrum of chemical products. google.com Their utility spans the pharmaceutical, agrochemical, and dye industries. google.comfishersci.ca In medicinal chemistry, these scaffolds are integral to the development of novel therapeutic agents. For instance, halogenated N,N-dimethyl-2-(2′-amino-4′-hydroxymethylphenylthio)benzylamine derivatives have been synthesized and evaluated as potential ligands for the serotonin (B10506) transporter, which is a key target in the treatment of various neurological disorders. acs.org Furthermore, the introduction of halogen substituents into benzylamine structures has been explored for the development of new antimycotic (antifungal) agents. nih.govuni-muenchen.de

The presence of a halogen atom on the benzylamine framework provides a reactive handle for a variety of chemical transformations. These transformations often involve metal-catalyzed cross-coupling reactions, nucleophilic substitution, or the formation of organometallic reagents. The nature and position of the halogen substituent can significantly influence the reactivity of the molecule and the properties of the resulting products. uni-muenchen.deopenmedicinalchemistryjournal.com A general method for preparing halogenated benzylamines involves the hydrogenation of the corresponding halogenated benzonitriles. google.com

Significance of the Ortho-Iodo Substitution Pattern in Benzylamine Scaffolds

The specific placement of an iodine atom at the ortho position (position 2) of the benzylamine ring imparts unique chemical properties and reactivity to the molecule. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making ortho-iodinated compounds particularly reactive in various transformations.

This enhanced reactivity is especially prominent in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. In these reactions, aryl iodides are generally more reactive than their corresponding aryl bromides or chlorides, often allowing for milder reaction conditions and higher yields. acs.org The ortho-positioning of the iodine atom and the aminomethyl group can also lead to unique steric and electronic effects that can be exploited in chelation-assisted reactions or to direct the regioselectivity of subsequent chemical modifications.

Furthermore, the ortho-iodo substitution pattern is a prerequisite for certain types of reactions, such as those proceeding through a benzyne (B1209423) intermediate. masterorganicchemistry.com Under strongly basic conditions, the elimination of hydrogen iodide from an ortho-iodoaryl system can generate a highly reactive benzyne species, which can then undergo cycloaddition reactions or be trapped by various nucleophiles. This provides a powerful method for the synthesis of highly substituted aromatic rings that might be difficult to access through other synthetic routes.

Overview of Current Research Trends and Challenges Pertaining to o-Iodobenzylamine Hydrochloride

Current research involving iodobenzylamine derivatives, including the ortho-isomer, is largely driven by their utility as precursors for complex molecular targets, particularly in medicinal chemistry. For example, 3-iodobenzylamine (B1197719) hydrochloride has been employed as a starting material for the synthesis of N6-(3-iodobenzyl)-2-substituted-adenosine derivatives, which are explored for their biological activities. chemicalbook.comsigmaaldrich.com While specific research on this compound is less documented in readily available literature compared to its meta and para isomers, the trends for related compounds suggest its potential application in constructing novel heterocyclic systems and as a fragment in drug discovery programs.

A significant challenge in working with ortho-halogenated anilines and their derivatives is controlling the regioselectivity of reactions and managing the potential for side reactions. The steric hindrance from the ortho-substituent can sometimes impede reactions, while in other cases, it can be used to advantageously direct incoming reagents. The stability of the C-I bond can also be a challenge, as premature deiodination can occur under certain reductive or high-temperature conditions. Future research will likely focus on developing more selective and efficient catalytic systems to harness the unique reactivity of the ortho-iodo group for the synthesis of novel and functional molecules.

Scope and Objectives of the Research Outline

This article focuses exclusively on the chemical properties and synthetic utility of this compound. The objective is to provide a concise and scientifically accurate overview based on the established role of halogenated benzylamines in organic synthesis. The discussion is structured to first contextualize the broader family of halogenated benzylamines, then to detail the specific chemical significance imparted by the ortho-iodo substitution pattern, and finally to touch upon the current research landscape and associated challenges. The content will adhere strictly to these chemical research-focused topics.

Data Tables

Table 1: Physical and Chemical Properties of Iodobenzylamine Hydrochloride Isomers

Propertyo-Iodobenzylamine HCl nih.govfda.govm-Iodobenzylamine HCl nih.govsigmaaldrich.comp-Iodobenzylamine HCl fishersci.casigmaaldrich.com
Molecular Formula C₇H₉ClINC₇H₉ClINC₇H₉ClIN
Molecular Weight 269.51 g/mol 269.51 g/mol 269.51 g/mol
CAS Number 42365-45-73718-88-559528-27-7
Melting Point Not Available188-190 °C299-303 °C
Appearance Not AvailableWhite to light yellow crystal powder chemicalbook.comNot Available
InChI Key GAEPVUMSCPGMFX-UHFFFAOYSA-NPYFDZOCGFHIRST-UHFFFAOYSA-NGBJMURRFWZREHE-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClIN B1599063 o-Iodobenzylamine hydrochloride CAS No. 42365-45-7

Properties

IUPAC Name

(2-iodophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEPVUMSCPGMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195173
Record name o-Iodobenzylamine hydrochloride
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Molecular Weight

269.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42365-45-7
Record name Benzenemethanamine, 2-iodo-, hydrochloride (1:1)
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Record name o-Iodobenzylamine hydrochloride
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Record name o-Iodobenzylamine hydrochloride
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Record name o-iodobenzylamine hydrochloride
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Synthetic Methodologies and High Purity Preparation of O Iodobenzylamine Hydrochloride

Established Synthetic Routes to o-Iodobenzylamine Hydrochloride

The preparation of this compound can be approached through several synthetic strategies, primarily involving the reduction of a suitable precursor. Two common and established routes include the reduction of 2-iodobenzonitrile (B177582) and the reductive amination of 2-iodobenzaldehyde.

Reduction of 2-Iodobenzonitrile:

A prevalent method for the synthesis of o-iodobenzylamine is the reduction of 2-iodobenzonitrile. This transformation can be achieved using various reducing agents. A robust method involves the use of borane-tetrahydrofuran (B86392) complex (BH₃-THF). For instance, a similar substrate, 4-amino-3-iodobenzonitrile, has been successfully reduced to the corresponding benzylamine (B48309) in high yield. prepchem.com The nitrile group is selectively reduced to a primary amine without affecting the iodo-substituent on the aromatic ring. The resulting o-iodobenzylamine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Table 1: Illustrative Reaction Conditions for the Reduction of an Iodobenzonitrile Derivative

PrecursorReducing AgentSolventReaction ConditionsProductYieldReference
4-Amino-3-iodobenzonitrileBorane-tetrahydrofuran complexTHFReflux, 1 hr4-Amino-3-iodobenzylamine94% (as dihydrochloride) prepchem.com

This table illustrates a known reduction of a related iodobenzonitrile, suggesting a viable pathway for the synthesis of o-iodobenzylamine.

Reductive Amination of 2-Iodobenzaldehyde:

Another viable synthetic route is the reductive amination of 2-iodobenzaldehyde. mdma.chnih.govyoutube.comnih.govorganic-chemistry.org This one-pot reaction involves the condensation of the aldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. This method offers the advantage of starting from a different commercially available precursor. The choice of reducing agent is critical to avoid the reduction of the iodo-substituent. nih.gov

Considerations for Stereoselective Synthesis and Chiral Induction (if applicable in future research)

While o-iodobenzylamine is an achiral molecule, the synthesis of chiral derivatives of benzylamines is a significant area of research. Future work could focus on developing stereoselective methods to introduce chirality at the benzylic position, which would be highly valuable for the synthesis of enantiomerically pure pharmaceuticals.

One promising approach for the future stereoselective synthesis of chiral o-substituted benzylamines involves the diastereoselective addition of Grignard reagents to chiral N-sulfinylimines derived from o-substituted benzaldehydes. This methodology has been successfully applied to the synthesis of other chiral o-aminobenzylamines. The chiral auxiliary, a sulfinyl group, directs the nucleophilic addition to one face of the imine, leading to the formation of a specific stereoisomer. Subsequent removal of the sulfinyl group would yield the enantiomerically enriched primary amine.

Furthermore, the resolution of a racemic mixture of a chiral o-iodobenzylamine derivative could be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or brucine. wikipedia.orglibretexts.org These diastereomers, having different physical properties like solubility, can be separated by fractional crystallization. wikipedia.org

Purification Techniques and Purity Control for Research and Pharmaceutical Applications

The purity of this compound is paramount for its use in further synthetic steps, especially in pharmaceutical applications where even trace impurities can affect the outcome of a reaction or the biological activity of the final product.

Impact of Isomeric and Halogenated Impurities (e.g., Bromo-Analogues) on Downstream Synthesis

A significant challenge in the synthesis of iodo-substituted aromatic compounds is the potential for contamination with their bromo-analogues. If the starting material, such as 2-iodobenzonitrile or 2-iodobenzaldehyde, is prepared via a Sandmeyer reaction from 2-bromoaniline, there is a risk of incomplete halogen exchange, leading to the presence of 2-bromobenzonitrile (B47965) or 2-bromobenzaldehyde (B122850) as an impurity. This bromo-impurity would then be carried through the synthesis to yield o-bromobenzylamine hydrochloride. The presence of such bromo-analogues can be problematic in downstream applications, particularly in cross-coupling reactions where the reactivity of the C-Br bond differs from that of the C-I bond, potentially leading to undesired side products and reduced yields of the target molecule.

Solubility Studies and Recrystallization Optimization for Enhanced Purity

Recrystallization is a fundamental technique for the purification of solid organic compounds like this compound. The selection of an appropriate solvent system is crucial for effective purification. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the recovery of pure crystals upon cooling.

The process of recrystallization can be optimized by carefully controlling the rate of cooling. Slow cooling often leads to the formation of larger, purer crystals, as it allows for the selective incorporation of the desired molecules into the crystal lattice while leaving impurities in the solution.

Table 2: Common Solvents for Recrystallization of Amine Salts

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar salts.
Ethanol (B145695)High78Often used in combination with water.
MethanolHigh65Good for many amine hydrochlorides.
IsopropanolMedium82Can be a good alternative to ethanol.
Ethyl AcetateMedium77Less polar, can be used as an anti-solvent.

This table provides a general guide to solvents that could be suitable for the recrystallization of this compound based on the properties of similar compounds.

Reactivity Profiles and Mechanistic Elucidations of O Iodobenzylamine Hydrochloride in Catalytic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Aminocarbonylation Reactions of Iodobenzylamines

Palladium-catalyzed aminocarbonylation of o-iodobenzylamines serves as a powerful tool for the synthesis of isoindolinones, a structural motif present in numerous biologically active compounds. This intramolecular cyclization proceeds via a carbonylative C-N bond formation, offering a direct route to this important heterocyclic core. The reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, a base, and carbon monoxide as the carbonyl source.

The general mechanism for the palladium-catalyzed aminocarbonylation of aryl halides involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form an acyl-palladium complex. Subsequent nucleophilic attack by an amine and reductive elimination yields the corresponding amide and regenerates the Pd(0) catalyst. nih.gov In the case of o-iodobenzylamines, the primary amine functionality is tethered to the aryl iodide, facilitating an intramolecular reaction.

Detailed studies have explored the optimization of reaction conditions to achieve high yields of the desired isoindolinone products. Key parameters influencing the reaction's efficiency include the choice of palladium precursor, ligand, base, and solvent. For instance, the combination of Pd(OAc)₂, a suitable phosphine ligand like PPh₃, and a base such as Et₃N in a solvent like DMF under a carbon monoxide atmosphere has proven effective. nih.gov

Recent advancements in this area focus on the use of more sustainable and user-friendly carbonyl sources to replace gaseous carbon monoxide. For example, chloroform (B151607) (CHCl₃) has been successfully employed as a CO surrogate in the palladium-catalyzed aminocarbonylation of various halo-heteroarenes. rsc.org Similarly, the combination of oxalic acid as a solid CO source and ammonium (B1175870) carbamate (B1207046) as an ammonia (B1221849) source has been demonstrated for the synthesis of primary aromatic amides, a strategy that could potentially be adapted for the cyclization of o-iodobenzylamines. rsc.org

The versatility of this methodology allows for the synthesis of a diverse range of substituted isoindolinones, as the reaction tolerates a variety of functional groups on the aromatic ring of the o-iodobenzylamine precursor. researchgate.net This tolerance is crucial for the construction of complex molecules with potential pharmaceutical applications.

Table 1: Examples of Palladium-Catalyzed Aminocarbonylation of Aryl Iodides

Aryl Iodide SubstrateAmine NucleophilePalladium CatalystLigandBaseSolventProductYield (%)
IodobenzeneDiethylaminePd(II) complexes with P^N ligandsP^N ligand--N,N-diethylbenzamide-
Iodobenzene2-AminoethanolPd(OAc)₂PPh₃Et₃NDMFN-(2-hydroxyethyl)benzamide-
3-IodopyridineEthanolaminePd(OAc)₂PPh₃Cs₂CO₃-N-(2-hydroxyethyl)nicotinamideGood
2-IodothiopheneEthanolaminePd(OAc)₂PPh₃Et₃N-N-(2-hydroxyethyl)thiophene-2-carboxamideGood
Halo-substituted 7-azaindolesVarious amines----Corresponding amides-

This table is generated based on findings from multiple sources. nih.govrsc.orgresearchgate.net Specific yield percentages were not always available in the provided search results.

Sonogashira Coupling and Related C-C Bond Formations with Iodoarylamines

The Sonogashira coupling reaction, a palladium- and copper-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, represents a cornerstone of C-C bond formation in organic synthesis. While specific studies focusing exclusively on o-iodobenzylamine hydrochloride in Sonogashira couplings are not extensively detailed in the provided search results, the reactivity of iodoarylamines in such transformations is well-established, allowing for a clear extrapolation of its potential.

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle includes the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation from a copper(I)-acetylide complex and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I)-acetylide intermediate from the terminal alkyne and a copper(I) salt, typically in the presence of a base.

The presence of the aminomethyl group in o-iodobenzylamine introduces a potential coordinating site that could influence the catalytic activity and selectivity of the Sonogashira coupling. The amine could act as an internal ligand, potentially affecting the rate of oxidative addition or other steps in the catalytic cycle. The reaction conditions, including the choice of palladium and copper catalysts, ligand, base, and solvent, would need to be carefully optimized to achieve efficient coupling.

The products of the Sonogashira coupling of o-iodobenzylamine with various terminal alkynes would be ortho-alkynylated benzylamines. These compounds are valuable synthetic intermediates that can undergo further transformations, such as intramolecular cyclization reactions to form nitrogen-containing heterocycles. The versatility of the Sonogashira coupling allows for the introduction of a wide range of substituted alkyne moieties, providing access to a diverse library of functionalized benzylamine (B48309) derivatives.

Beyond the Sonogashira coupling, other palladium-catalyzed C-C bond-forming reactions involving iodoarylamines are also of significant interest. These include the Suzuki, Heck, and Stille couplings, which enable the formation of biaryl compounds, alkenylated arenes, and arylated stannanes, respectively. The principles governing these reactions are similar to the Sonogashira coupling, involving a palladium-catalyzed cross-coupling of the iodoarylamine with a suitable organometallic or organoboron reagent.

Deaminative Coupling Strategies Involving Benzylamine Derivatives

Recent advancements in synthetic methodology have explored the use of benzylamine derivatives in deaminative coupling reactions. These transformations involve the cleavage of the C-N bond of the benzylamine and subsequent formation of a new C-C or C-heteroatom bond. While direct examples involving this compound were not prominent in the search results, the general principles of deaminative coupling of benzylamines provide a framework for its potential applications.

One approach to deaminative coupling involves the in situ conversion of the primary amine of the benzylamine into a better leaving group, such as a diazonium salt. This can then undergo a palladium-catalyzed coupling with a variety of partners, including boronic acids, alkynes, or alkenes. The ortho-iodo substituent in o-iodobenzylamine could potentially participate in subsequent or tandem catalytic cycles, enabling the construction of complex polycyclic structures.

Another emerging strategy involves the direct catalytic activation of the C-N bond without the need for prior functionalization. These methods often employ specialized ligand systems that promote the oxidative addition of the C-N bond to the metal center. While challenging, the development of such direct deaminative coupling reactions holds significant promise for expanding the synthetic utility of benzylamines.

The application of deaminative coupling strategies to this compound could open up new avenues for the synthesis of complex molecules. For example, a tandem deaminative coupling followed by an intramolecular cyclization involving the iodo group could provide a novel route to functionalized heterocyclic systems. Further research in this area is needed to fully explore the potential of o-iodobenzylamine and other benzylamine derivatives in these innovative transformations.

Annulation Reactions via Pd(II)/Pd(IV) Catalysis Utilizing o-Iodobenzylamine

Annulation reactions, which involve the formation of a new ring, are of paramount importance in the synthesis of cyclic compounds. The use of o-iodobenzylamine in palladium-catalyzed annulation reactions, particularly those proceeding through a Pd(II)/Pd(IV) catalytic cycle, has emerged as a powerful strategy for the construction of nitrogen-containing heterocycles. These reactions often involve the C-H activation of a suitable coupling partner, followed by cyclization with the o-iodobenzylamine derivative.

The proposed mechanism for these annulation reactions typically begins with the oxidative addition of the C-I bond of o-iodobenzylamine to a Pd(0) or Pd(II) catalyst, forming an arylpalladium(II) intermediate. This intermediate then coordinates to the C-H bond of the coupling partner. Subsequent C-H activation, often the rate-determining step, leads to the formation of a palladacycle. This palladacycle can then undergo reductive elimination to form the annulated product and regenerate the active palladium catalyst. In some cases, the reaction may proceed through a Pd(IV) intermediate, formed by oxidation of the Pd(II) palladacycle, which then undergoes reductive elimination.

Regioselectivity and Diastereoselectivity in Cyclization Processes

In the context of annulation reactions involving o-iodobenzylamine, regioselectivity and diastereoselectivity are critical considerations, particularly when unsymmetrical coupling partners are used or when new stereocenters are formed during the cyclization process. The directing group ability of the benzylamine moiety and the nature of the catalyst and ligands play a pivotal role in controlling these selective outcomes.

Regioselectivity in these reactions is often dictated by the site of C-H activation on the coupling partner. For instance, in the reaction of o-iodobenzylamine with an unsymmetrical alkene, the palladium catalyst can coordinate to either of the two double bond carbons, potentially leading to the formation of two different regioisomeric products. The electronic and steric properties of the substituents on the alkene, as well as the nature of the palladium catalyst and ligands, can influence the regioselectivity of the C-H activation and subsequent cyclization.

Diastereoselectivity becomes important when the annulation reaction creates one or more new stereocenters. The relative orientation of the substituents in the product is determined during the C-C and C-N bond-forming steps of the cyclization. The coordination of the substrates to the palladium center and the geometry of the transition states involved in the bond-forming steps are key factors that govern the diastereoselectivity. Chiral ligands can be employed to induce enantioselectivity in these reactions, leading to the formation of enantioenriched heterocyclic products.

The study of regioselectivity and diastereoselectivity in these palladium-catalyzed annulation reactions is an active area of research. A thorough understanding of the factors that control these selectivities is essential for the development of highly efficient and stereoselective methods for the synthesis of complex nitrogen-containing heterocycles.

Substrate Scope and Limitations in Palladium-Mediated Annulations

The substrate scope of palladium-mediated annulation reactions utilizing o-iodobenzylamine is a key aspect that determines the synthetic utility of these methods. A broad substrate scope allows for the synthesis of a wide variety of structurally diverse heterocyclic compounds.

These reactions have been shown to be tolerant of a range of functional groups on both the o-iodobenzylamine precursor and the coupling partner. For the o-iodobenzylamine component, substituents on the aromatic ring, such as alkyl, alkoxy, and halo groups, are often well-tolerated. The nature of the substituent can, however, influence the electronic properties of the C-I bond and the reactivity of the substrate.

The scope of the coupling partner is also generally broad and can include alkenes, alkynes, and arenes. In the case of alkenes, both electron-rich and electron-deficient olefins can often be used successfully. The reaction with alkynes provides access to unsaturated heterocyclic systems, while the coupling with arenes via C-H activation leads to the formation of fused polycyclic aromatic compounds.

Despite the broad substrate scope, some limitations exist. Sterically hindered substrates may react more slowly or not at all, due to the difficulty of the palladium catalyst to access the reaction site. Certain functional groups may be incompatible with the reaction conditions, for example, by coordinating too strongly to the catalyst and inhibiting its activity. The presence of acidic protons in the substrate can also interfere with the reaction by quenching the base or reacting with the organopalladium intermediates.

Further research is ongoing to expand the substrate scope and overcome the current limitations of these palladium-mediated annulation reactions. The development of new and more active catalyst systems, as well as the optimization of reaction conditions, will undoubtedly lead to even more powerful and versatile methods for the synthesis of complex nitrogen-containing heterocycles from o-iodobenzylamine and related starting materials.

Transformations Involving Hypervalent Iodine Chemistry within the o-Iodoaryl Moiety

The iodine atom in this compound can be oxidized to higher valence states, forming hypervalent iodine reagents. These species are highly reactive and can participate in a variety of transformations. Hypervalent iodine compounds, such as λ3-iodanes and λ5-iodanes, are characterized by the iodine atom formally possessing more than eight electrons in its valence shell. This is explained by the 3-center-4-electron bond model. wikipedia.orgnih.gov

The reactivity of these hypervalent iodine species stems from the electrophilic nature of the iodine atom and the excellent leaving group ability of the phenyliodonio group. princeton.edu This enables the transfer of various functional groups to nucleophiles. Common transformations involving hypervalent iodine reagents derived from aryl iodides include:

Oxidations: Hypervalent iodine compounds are powerful oxidizing agents, capable of oxidizing alcohols to aldehydes or ketones. wikipedia.orgscripps.edu For instance, 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are widely used for such transformations. acs.org

Group Transfer Reactions: These reagents can transfer aryl, alkynyl, and vinyl groups to a variety of nucleophiles. frontiersin.org Cyclic hypervalent iodine reagents often exhibit enhanced stability. nih.gov

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds: Hypervalent iodine reagents facilitate the construction of C-C, C-N, and C-O bonds, making them valuable in the synthesis of complex organic molecules. acs.org

The generation of hypervalent iodine species from this compound typically involves oxidation. For example, reaction with reagents like m-chloroperbenzoic acid (m-CPBA) can lead to the formation of the corresponding iodoso or iodyl compounds, which can then be used in subsequent reactions.

Mechanistic Investigations of C-I Bond Activation and C-N Bond Transformations

The activation of the C-I bond in this compound is a key step in many of its catalytic transformations, particularly in cross-coupling reactions that lead to the formation of new C-N bonds.

Role of Transition Metal Catalysts (e.g., Palladium, Copper) in Reaction Pathways

Transition metal catalysts, especially those based on palladium and copper, are instrumental in facilitating the activation of the C-I bond and subsequent C-N bond formation. catalysis.blog These catalysts provide alternative reaction pathways with lower activation energies. crunchchemistry.co.uk

Palladium Catalysis: Palladium catalysts are widely employed in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. The general catalytic cycle involves several key steps:

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl iodide (o-iodobenzylamine) to form a palladium(II) intermediate. youtube.comnih.gov

Ligand Exchange/Coordination: The amine reactant coordinates to the palladium(II) center.

Reductive Elimination: The C-N bond is formed, releasing the desired product and regenerating the palladium(0) catalyst. youtube.com

The choice of ligands is crucial for the efficiency and selectivity of these reactions, with bulky, electron-rich phosphine ligands often being employed.

Copper Catalysis: Copper catalysts are also effective for C-N bond formation, often under milder conditions and at a lower cost compared to palladium. nih.gov The mechanism of copper-catalyzed N-arylation can be complex and is believed to involve either a Cu(I)/Cu(III) or a Cu(0)/Cu(II) catalytic cycle. In one proposed mechanism for the reaction of benzylamines with diaryliodonium salts, a copper catalyst facilitates the aerobic oxidation of the benzylamine to a primary arylamide, which then undergoes N-arylation.

The table below summarizes the role of these catalysts in key transformations.

CatalystTransformationKey Mechanistic Steps
Palladium Buchwald-Hartwig AminationOxidative Addition, Ligand Exchange, Reductive Elimination
Copper Ullmann CondensationOxidative Addition, Reductive Elimination (proposed)
Copper N-arylation with diaryliodonium saltsAerobic oxidation of amine, N-arylation of resulting amide

Base-Mediated Processes and Ligand Effects on Reactivity

Base-Mediated Processes: Bases play a critical role in many transition metal-catalyzed reactions involving o-iodobenzylamine. In palladium-catalyzed aminations, a base is typically required to deprotonate the amine nucleophile, forming the more reactive amide, which then participates in the catalytic cycle. nih.gov The choice of base can significantly influence the reaction rate and yield. Common bases include sodium tert-butoxide, potassium phosphate, and cesium carbonate.

Ligand Effects: The ligands coordinated to the transition metal center have a profound impact on the catalyst's reactivity, stability, and selectivity. nih.gov

In palladium catalysis , bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often used to promote the oxidative addition and reductive elimination steps. These ligands stabilize the palladium center and facilitate the desired bond formations.

In copper catalysis , various ligands, including diamines and amino acids, have been shown to be effective. Ligands can accelerate the reaction rate and improve the solubility of the copper catalyst. The coordination environment around the metal center, influenced by the ligand, can control the regio- and enantioselectivity of the reaction. homkat.nl

Proposed Reaction Intermediates and Transition States in o-Iodobenzylamine Transformations

Understanding the intermediates and transition states in these catalytic cycles is crucial for optimizing reaction conditions and developing new catalysts.

Palladium-Catalyzed Amination:

Intermediates: The key intermediates in the Buchwald-Hartwig amination are the palladium(0) catalyst, the oxidative addition adduct (an arylpalladium(II) halide), the palladium(II) amido complex, and finally the product complex before reductive elimination.

Transition States: The rate-determining step can be either the oxidative addition or the reductive elimination, depending on the specific substrates and ligands. The transition states involve the breaking and forming of bonds at the palladium center. For example, the oxidative addition proceeds through a three-centered transition state.

Copper-Catalyzed N-Arylation:

Intermediates: In copper-catalyzed reactions with diaryliodonium salts, proposed intermediates include a copper-amide species and a higher-valent copper species formed after oxidative addition of the iodonium (B1229267) salt. In some cases, radical intermediates may also be involved. chemrxiv.org

Transition States: The transition states in copper-catalyzed reactions are less well-defined than in palladium catalysis. However, computational studies suggest that the C-N bond-forming step (reductive elimination) is a key part of the catalytic cycle.

Applications of O Iodobenzylamine Hydrochloride As a Building Block in Complex Chemical Synthesis

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in numerous natural products and synthetic compounds with significant biological activities. nih.gov The unique structure of o-iodobenzylamine hydrochloride makes it a valuable precursor for the assembly of these complex ring systems.

Preparation of Fluorinated Isoindolinones

While specific research detailing the direct use of this compound in the synthesis of fluorinated isoindolinones is not extensively documented in the provided search results, the synthesis of related heterocyclic structures provides a basis for its potential application. The general synthetic strategies for isoindolinones often involve the cyclization of precursors containing both a carbonyl or carboxyl group and an aminomethyl group attached to a benzene (B151609) ring. The iodo group on the this compound could be leveraged in cross-coupling reactions to introduce fluorine-containing moieties prior to or after the formation of the isoindolinone core.

Development of Adenosine (B11128) Derivatives and Nucleoside Analogues

This compound is instrumental in the synthesis of various adenosine derivatives and nucleoside analogues, which are a class of compounds with significant therapeutic potential, including antiviral and antitumor activities. idosi.orgnih.govnih.gov These molecules often feature modifications at the N6-position of the adenine (B156593) base, and this compound provides the iodobenzyl group for this substitution.

The general synthetic approach involves the reaction of a 6-chloropurine (B14466) riboside derivative with o-iodobenzylamine. nih.gov The amino group of o-iodobenzylamine displaces the chlorine atom at the 6-position of the purine (B94841) ring to form the desired N6-substituted adenosine analogue. The iodo group on the benzyl (B1604629) moiety can be further functionalized if required. This methodology has been employed in the preparation of a range of adenosine derivatives for screening as ligands for adenosine receptors. nih.gov

Structurally modified nucleosides are a cornerstone of medicinal chemistry, designed to interfere with DNA and RNA replication processes. idosi.org The synthesis of these analogues often requires multi-step procedures involving the protection and deprotection of various functional groups on the sugar and base moieties. google.com

Construction of Azachrysenes and Other Multi-Nitrogenated Architectures

The construction of complex, multi-nitrogenated architectures such as azachrysenes can potentially utilize this compound as a key building block. While direct synthesis of azachrysenes from this specific precursor is not detailed in the provided results, the principles of heterocyclic synthesis suggest its applicability. The amino group can participate in cyclization reactions to form nitrogen-containing rings, and the iodo-substituted phenyl ring can undergo intramolecular or intermolecular C-C or C-N bond-forming reactions, such as Heck or Buchwald-Hartwig couplings, to construct the polycyclic framework. The synthesis of five-membered iodine-nitrogen heterocycles from related benzimidazole-based iodonium (B1229267) salts showcases the potential for such transformations. nih.gov

Elaboration into Pharmacologically Active Molecules and Ligands

The versatility of this compound extends to its use as a precursor for molecules with specific pharmacological activities, including receptor agonists and imaging agents.

Precursors for Adenosine Receptor Agonists (e.g., IB-MECA)

A prominent application of this compound is in the synthesis of N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide, more commonly known as IB-MECA. nih.govrndsystems.com IB-MECA is a potent and selective agonist for the A3 adenosine receptor. rndsystems.com

The synthesis of IB-MECA involves the coupling of 3-iodobenzylamine (B1197719) hydrochloride with a suitably protected adenosine derivative. google.com A key step is the reaction of the amine with a carboxylic acid derivative at the 5'-position of the ribose sugar to form an amide bond, and the substitution of a halogen at the 6-position of the purine ring with the 3-iodobenzylamino group. nih.govgoogle.com The quality of the 3-iodobenzylamine hydrochloride is critical for the successful synthesis of IB-MECA, as impurities can persist in the final product. google.com Another potent A3 adenosine receptor agonist, Cl-IB-MECA, is also synthesized from related precursors. nih.gov

Table 1: Key Adenosine Receptor Agonists Derived from Iodobenzylamine Precursors

CompoundCommon NameReceptor Selectivity
N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamideIB-MECAPotent and selective A3 adenosine receptor agonist. nih.govrndsystems.com
2-chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methylcarboxamideCl-IB-MECAPotent A3 adenosine receptor agonist. nih.gov

Development of Targeted Imaging Agents (e.g., Radiolabeled Compounds)

The presence of an iodine atom in this compound and its derivatives makes it a suitable candidate for the development of radiolabeled imaging agents. The iodine can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create a radiotracer for use in single-photon emission computed tomography (SPECT) or other nuclear imaging techniques.

These radiolabeled compounds can be designed to target specific receptors or transporters in the body. For instance, radiolabeled derivatives of A3 adenosine receptor ligands, synthesized using iodinated precursors, could potentially be used to visualize the distribution and density of these receptors in various tissues, which is relevant for the study of cancer and inflammatory diseases. The development of radiolabeled probes from natural compound derivatives is an active area of research in nuclear medicine. mdpi.com

Integration into Complex Supramolecular Structures

The application of this compound as a building block in the synthesis of complex chemical structures extends into the sophisticated realm of supramolecular chemistry. This field focuses on creating large, well-organized assemblies from smaller molecular components through non-covalent interactions. The unique structural features of this compound, namely the presence of an iodine atom on the benzene ring and an aminomethyl group, make it a potentially valuable component in the design and synthesis of intricate supramolecular architectures. These structures are held together by a variety of weak interactions, including hydrogen bonding, halogen bonding, and π–π stacking.

The iodine atom in this compound is of particular significance due to its ability to participate in halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site on another molecule. researchgate.netresearchgate.net This interaction has emerged as a powerful tool in crystal engineering and the construction of supramolecular assemblies, as its directionality and tunable strength allow for a high degree of control over the final structure. researchgate.netnih.govnih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom, making iodine a particularly effective halogen bond donor. researchgate.net

Simultaneously, the aminomethyl group of this compound provides a site for hydrogen bonding. The ammonium (B1175870) cation can act as a hydrogen bond donor to suitable acceptors like oxygen or nitrogen atoms on adjacent molecules. This ability to form multiple, specific hydrogen bonds is a cornerstone of supramolecular chemistry, enabling the formation of robust and predictable structural motifs.

The combination of both halogen and hydrogen bonding capabilities within a single, relatively simple molecule like this compound opens up possibilities for creating complex and functional supramolecular systems. These systems could include macrocycles, mechanically interlocked molecules (MIMs) like catenanes and rotaxanes, and extended supramolecular polymers. nih.govresearchgate.netrsc.orgnaturalspublishing.comnews-medical.net In such assemblies, the interplay between the directional halogen bonds and the versatile hydrogen bonds can lead to the formation of intricate and predetermined architectures. For example, hydrogen bonding could be responsible for the formation of a primary structural motif, which is then further organized into a larger assembly by the weaker but highly directional halogen bonds.

Detailed research findings on the direct integration of this compound into complex supramolecular structures are still emerging. However, the principles of supramolecular chemistry and the known reactivity of iodo-aromatic and amino-functionalized compounds provide a strong basis for its potential in this field. The table below summarizes the key non-covalent interactions involving this compound and their potential roles in forming complex supramolecular structures.

Interaction TypeDonor/Acceptor Site on this compoundPotential Interacting PartnersRole in Supramolecular Assembly
Halogen Bonding Iodine atom (as donor)Nitrogen, Oxygen, or other electron-rich atoms on other molecules.Directs the formation of specific, linear or angular connections between building blocks, influencing the overall topology of the assembly. researchgate.netnih.gov
Hydrogen Bonding Ammonium group (-NH3+) (as donor)Oxygen, Nitrogen, or other electron-donating atoms on adjacent molecules.Formation of robust and predictable motifs like chains, sheets, or rings, which can serve as the primary structure of the supramolecular assembly.
π–π Stacking Phenyl ringAromatic rings of other molecules.Contributes to the stabilization of the overall structure through stacking interactions between aromatic systems.

The strategic use of building blocks like this compound, which possess multiple, orthogonal non-covalent interaction sites, is a key strategy in the bottom-up construction of functional nanomaterials and molecular machines. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies in Support of Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Confirmation in Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including o-Iodobenzylamine hydrochloride. Both ¹H and ¹³C NMR would be utilized to confirm the identity and purity of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the benzylic and amine protons. Due to the ortho-substitution, the aromatic region would display a complex splitting pattern for the four adjacent protons on the benzene (B151609) ring. The chemical shifts would be influenced by the electron-withdrawing nature of the iodine atom and the electron-donating aminomethyl group. The benzylic protons (-CH₂-) would likely appear as a singlet, while the amine protons (-NH₃⁺) would also present as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, six distinct signals would be expected for the aromatic carbons and one for the benzylic carbon. The carbon atom attached to the iodine (C-I) would exhibit a characteristically low-field chemical shift due to the heavy atom effect. The chemical shifts of the other aromatic carbons would be influenced by the positions of the iodo and aminomethyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.0 - 8.0 (complex multiplet)-
-CH₂-~4.0 (singlet)~45
-NH₃⁺Variable (broad singlet)-
Aromatic-C125 - 145-
C-I-~95

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, the molecular weight is 269.51 g/mol . sigmaaldrich.comfda.gov

In a typical mass spectrum, the molecular ion peak ([M]⁺) for the free base (o-Iodobenzylamine) would be observed at m/z 233. A prominent peak at m/z 106 would likely correspond to the loss of the iodine atom, forming the benzylamine (B48309) fragment. Further fragmentation could lead to the formation of the tropylium (B1234903) ion at m/z 91. The presence of the hydrochloride salt would be confirmed by the isotopic pattern of chlorine in certain fragments or by using specific ionization techniques.

Table 2: Expected Key Mass Spectrometry Fragments for o-Iodobenzylamine

m/z Proposed Fragment
233[C₇H₈IN]⁺ (Molecular Ion)
106[C₇H₈N]⁺
91[C₇H₇]⁺

Chromatographic Techniques (HPLC, GC-MS) for Reaction Monitoring and Product Isolation/Quantification

Chromatographic methods are essential for monitoring the progress of reactions involving this compound, as well as for the purification and quantification of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For the analysis of this compound, a reversed-phase C18 column would likely be employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection would typically be carried out using a UV detector, as the benzene ring provides strong chromophores. The retention time of the compound would be a key parameter for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of this compound, the compound would likely need to be derivatized to increase its volatility and thermal stability. The resulting derivative would then be separated on a GC column and detected by the mass spectrometer, providing both retention time and mass spectral data for confirmation.

Table 3: Illustrative Chromatographic Conditions for the Analysis of this compound

Technique Column Mobile Phase/Carrier Gas Detection
HPLCC18 (Reversed-Phase)Acetonitrile/Water with BufferUV (e.g., 254 nm)
GC-MSCapillary Column (e.g., DB-5)HeliumMass Spectrometry

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Fingerprinting

UV-Vis and IR spectroscopy provide complementary information about the electronic transitions and vibrational modes of a molecule, serving as valuable fingerprinting techniques.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or water, would be expected to exhibit characteristic absorption bands in the ultraviolet region. These absorptions arise from π-π* electronic transitions within the benzene ring. The presence of the iodo and aminomethyl substituents would influence the position and intensity of these bands.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include N-H stretching vibrations from the ammonium (B1175870) group, C-H stretching from the aromatic and methylene (B1212753) groups, C=C stretching from the benzene ring, and C-N and C-I stretching vibrations.

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Ammonium)3200 - 2800 (broad)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=C Stretch (Aromatic)1600 - 1450
C-N Stretch1250 - 1020
C-I Stretch~500

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

Computational Chemistry and Theoretical Modeling of O Iodobenzylamine Hydrochloride Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energy Landscapes

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. For o-Iodobenzylamine hydrochloride, DFT calculations can be employed to map out the intricate details of reaction mechanisms and their associated energy landscapes.

Reaction Mechanisms:

DFT studies allow for the elucidation of stepwise reaction pathways, including the identification of transition states and intermediates. For instance, in reactions involving the substitution of the iodine atom or transformations of the benzylamine (B48309) moiety, DFT can model the bond-breaking and bond-forming processes. A hypothetical reaction coordinate diagram, as depicted below, can illustrate the energy changes throughout a reaction, highlighting the activation energies required for each step.

Energy Landscapes:

The energy landscape of a reaction provides a comprehensive map of all possible chemical transformations and their energetic feasibility. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. This surface is crucial for understanding reaction kinetics and thermodynamics, predicting the most favorable reaction pathways, and identifying potential side reactions.

A common application of DFT is to study the mechanisms of metal-catalyzed cross-coupling reactions, where an organohalide like o-Iodobenzylamine could be a substrate. DFT calculations can reveal the elementary steps of such catalytic cycles, including oxidative addition, transmetalation, and reductive elimination. physchemres.orgnih.gov For example, in a hypothetical palladium-catalyzed amination reaction, DFT could be used to compare different mechanistic proposals and determine the rate-determining step. nih.gov

Hypothetical DFT-Calculated Energy Profile for a Substitution Reaction

Reaction Coordinate Species Relative Energy (kcal/mol)
1 Reactants (o-Iodobenzylamine + Nucleophile) 0.0
2 Transition State 1 +15.2
3 Intermediate Complex -5.7
4 Transition State 2 +10.8
5 Products -20.3

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of intermolecular interactions and the influence of the surrounding environment, such as solvent molecules. researchgate.net

Intermolecular Interactions:

For this compound, MD simulations can reveal the nature and strength of non-covalent interactions that govern its behavior in condensed phases. These interactions include hydrogen bonding between the aminium group and the chloride anion, as well as with solvent molecules. Additionally, π-π stacking interactions between the benzene (B151609) rings of adjacent molecules can be observed and quantified. The iodine atom can also participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition.

Solvent Effects:

The choice of solvent can significantly impact reaction rates and equilibria. MD simulations can model the explicit interactions between this compound and solvent molecules, providing insights into the solvation shell structure and dynamics. researchgate.net By analyzing the radial distribution functions of solvent molecules around the solute, it is possible to understand how the solvent stabilizes different species and influences reaction pathways. For example, a polar protic solvent would be expected to form strong hydrogen bonds with the hydrochloride salt, affecting its solubility and reactivity.

Illustrative Intermolecular Interactions in a Simulated this compound System

Interaction Type Interacting Groups Average Distance (Å)
Hydrogen Bond -NH3+ ... Cl- 2.8
Hydrogen Bond -NH3+ ... H2O 2.9
π-π Stacking Benzene Ring ... Benzene Ring 3.5
Halogen Bond C-I ... Cl- 3.2

Prediction of Spectroscopic Properties and Conformational Analysis for Structural Verification

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation and verification of synthesized compounds.

Spectroscopic Properties:

DFT and other quantum chemical methods can be used to calculate various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of this compound. Discrepancies between predicted and experimental spectra can often be resolved by considering different conformations or the presence of intermolecular interactions.

Conformational Analysis:

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for o-Iodobenzylamine

Spectroscopic Data Predicted Value Experimental Value
1H NMR (δ, ppm) - CH2 4.15 4.12
13C NMR (δ, ppm) - C-I 95.8 96.2
IR Frequency (cm-1) - N-H stretch 3150 3145
UV-Vis λmax (nm) 235 234

Quantitative Structure-Activity Relationship (QSAR) Modeling in Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For derivatives of o-Iodobenzylamine, QSAR models can be developed to predict their potential therapeutic effects or toxicity. This process involves calculating a set of molecular descriptors for each derivative, which quantify various aspects of their chemical structure, such as steric, electronic, and hydrophobic properties. These descriptors are then correlated with the experimentally measured biological activity using statistical methods like multiple linear regression or machine learning algorithms.

A robust QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. For example, a QSAR study on a series of o-Iodobenzylamine derivatives might reveal that increasing the hydrophobicity of a particular substituent enhances its biological activity.

Example of a QSAR Model for a Hypothetical Series of o-Iodobenzylamine Derivatives

Descriptor Coefficient p-value
LogP (Hydrophobicity) +0.54 <0.01
Molecular Weight -0.12 0.03
Dipole Moment +0.27 <0.01
HOMO Energy -0.35 0.02

Future Research Directions and Perspectives on O Iodobenzylamine Hydrochloride

Development of Sustainable Synthetic Approaches and Green Chemistry Principles

The future synthesis of o-Iodobenzylamine hydrochloride is poised for a green transformation, moving away from traditional methods that may involve hazardous reagents and generate significant waste. Research in this area will likely focus on the integration of the twelve principles of green chemistry to develop more environmentally benign and efficient synthetic routes. youtube.com

Key Research Thrusts:

Atom Economy: Future synthetic strategies will aim to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. youtube.com This involves designing reactions that minimize the formation of byproducts. For instance, developing catalytic routes that directly aminate o-iodotoluene would be a significant step forward.

Use of Renewable Feedstocks: A long-term goal is the synthesis of this compound from renewable resources. While currently derived from petroleum-based starting materials, future research could explore biosynthetic pathways or the use of biomass-derived platform chemicals. royalsocietypublishing.org

Safer Solvents and Auxiliaries: A significant portion of chemical waste comes from solvents. royalsocietypublishing.org Research into utilizing safer solvents like water, supercritical fluids, or ionic liquids for the synthesis and purification of this compound is a critical area of focus. royalsocietypublishing.org Solvent-free reaction conditions are an even more desirable goal.

Energy Efficiency: Designing synthetic processes that operate at ambient temperature and pressure can drastically reduce the energy consumption and environmental footprint of chemical manufacturing. youtube.com The exploration of photochemical or microwave-assisted reactions could provide energy-efficient alternatives to conventional heating. royalsocietypublishing.org

A comparative table illustrating the potential shift from traditional to greener synthetic methods is presented below.

Green Chemistry PrincipleTraditional Approach (Illustrative)Future Sustainable Approach
Atom Economy Multi-step synthesis with stoichiometric reagents, generating significant waste.Catalytic, one-pot synthesis with high atom efficiency.
Feedstock Petroleum-derived starting materials.Starting materials derived from biomass or renewable sources.
Solvents Use of volatile and hazardous organic solvents.Reactions in water, supercritical CO2, or solvent-free conditions.
Energy High-temperature and high-pressure reaction conditions.Reactions at ambient temperature and pressure, possibly using photochemical or microwave energy.

Innovation in Catalytic Systems for Enhanced Reactivity and Selectivity in C-I and C-N Bond Transformations

The reactivity of this compound is dominated by its carbon-iodine (C-I) and carbon-nitrogen (C-N) bonds. Future research will undoubtedly focus on the development of novel catalytic systems to precisely control the transformations of these bonds, opening up new synthetic possibilities.

C-I Bond Transformations: The C-I bond in o-Iodobenzylamine is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Innovations in this area may include:

Development of Novel Catalysts: Research into new palladium, copper, or even earth-abundant metal-based catalysts could lead to more efficient and selective cross-coupling reactions under milder conditions.

Photoredox Catalysis: The use of light-driven catalysis could provide a green alternative for activating the C-I bond for various transformations.

C-N Bond Transformations: The primary amine group in this compound is a key functional group for a wide range of reactions. Future research directions include:

Catalytic N-Alkylation and N-Arylation: Developing new catalysts for the selective alkylation and arylation of the amine group will allow for the synthesis of a diverse range of derivatives. researchgate.netrsc.org

Enantioselective Transformations: For applications in pharmaceuticals and life sciences, the development of catalytic systems for the enantioselective modification of the amine or the synthesis of chiral derivatives is a significant goal. nih.gov

C-N Bond Activation: While challenging, the selective catalytic activation and cleavage of the C-N bond could open up novel synthetic pathways for the functionalization of the benzyl (B1604629) group. rsc.orgnih.gov

TransformationCurrent Catalytic Systems (Examples)Future Innovations
C-I Cross-Coupling Palladium-based catalysts (e.g., Pd(PPh3)4)Earth-abundant metal catalysts (e.g., Fe, Ni, Cu), photoredox catalysts.
C-N Alkylation/Arylation Transition metal catalysts (e.g., Cu, Pd) for cross-coupling.More efficient and selective catalysts, enzymatic catalysis.
Enantioselective Synthesis Chiral ligands with transition metals. nih.govDevelopment of novel chiral catalysts and organocatalysts.

Exploration of Bioorthogonal and Bioconjugation Applications of o-Iodobenzylamine Derivatives

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The unique functionalities of o-Iodobenzylamine derivatives make them promising candidates for such applications.

Future research in this area could involve:

Development of Bioorthogonal Probes: The iodo- and amino- functionalities of o-Iodobenzylamine can be further modified to create probes for labeling and tracking biomolecules in living cells. For instance, the amine group can be functionalized with a fluorophore, while the iodine atom can participate in bioorthogonal coupling reactions.

Drug Delivery Systems: The ability to selectively react within a biological environment makes these derivatives potential candidates for targeted drug delivery systems. The o-Iodobenzylamine core could serve as a scaffold to which drugs and targeting moieties are attached.

High-Throughput Screening and Combinatorial Chemistry in the Context of this compound

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity or other desired properties using high-throughput screening (HTS) techniques. researchgate.netresearchgate.net This approach can significantly accelerate the discovery of new drug candidates and functional materials. researchgate.net

In the context of this compound, future research will likely involve:

Library Synthesis: The development of solid-phase or solution-phase combinatorial methods to generate large libraries of o-Iodobenzylamine derivatives with diverse substituents at the amine and the aromatic ring.

HTS for Biological Activity: Screening these libraries against a wide range of biological targets to identify new lead compounds for drug discovery.

Materials Discovery: Utilizing HTS to screen for derivatives with interesting photophysical, electronic, or self-assembly properties for materials science applications.

StageTechniqueApplication to o-Iodobenzylamine
Synthesis Combinatorial Chemistry (Solid-phase or Solution-phase)Rapid generation of a large library of diverse o-Iodobenzylamine derivatives.
Screening High-Throughput Screening (HTS)Automated testing of the library for biological activity or material properties.
Identification Data AnalysisIdentification of "hit" compounds with desired characteristics for further development.

Potential Applications in Advanced Materials Science

The presence of a heavy iodine atom and a reactive amine group on an aromatic scaffold makes o-Iodobenzylamine and its derivatives interesting building blocks for advanced materials. Future research could explore their potential in:

Organic Electronics: The iodine atom can influence the electronic properties of organic molecules, making them potentially useful in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The iodo group can also serve as a synthetic handle to build up more complex conjugated systems.

Luminescent Materials: Aryl iodides can participate in the formation of halogen bonds, which can influence the packing of molecules in the solid state and, consequently, their photophysical properties. This could be exploited to design new fluorescent or phosphorescent materials.

Functional Polymers: The amine group of o-Iodobenzylamine can be used as a monomer or a functionalization point for the synthesis of polymers with specific properties, such as high refractive index, flame retardancy, or specific binding capabilities. The incorporation of iodine can enhance properties like X-ray attenuation.

Q & A

Q. How do stability studies inform formulation strategies for this compound?

  • Conduct accelerated stability testing (40°C/75% RH for 6 months) to assess degradation pathways. LC-MS can identify hydrolysis products (e.g., deiodinated analogs). For hydrogels or nanoparticles, use rheology and DSC to evaluate excipient compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.